(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Description
(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H23F3N4O2 and its molecular weight is 408.425. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Compounds with similar structures have been known to interact with their targets by binding to active sites, causing conformational changes, and modulating the activity of the target .
Pharmacokinetics
The trifluoromethyl group could impact the compound’s metabolic stability .
Result of Action
Based on its structure, it could potentially modulate the activity of its targets, leading to downstream effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with its targets .
Properties
IUPAC Name |
[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c1-3-12-29-18-13-17(24-14(2)25-18)26-8-10-27(11-9-26)19(28)15-4-6-16(7-5-15)20(21,22)23/h4-7,13H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSTWTABEWONIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.